2-Acetylthiazole-4-carboxylic acid

Übersicht

Beschreibung

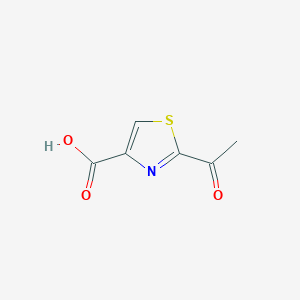

2-Acetylthiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria . Its chemical structure includes a reactive carbonyl group, making it a potential coenzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with acetylating agents under controlled conditions. One common method includes the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Analyse Chemischer Reaktionen

Synthetic Preparation

The industrial-scale synthesis of ATCA involves multi-step reactions (Figure 1):

Step 1: 2-Aminothiazole synthesis via thiourea and chloroacetaldehyde in toluene at 70°C (79.8% yield) .

Step 2: Bromination of 2-aminothiazole using H₂SO₄, NaNO₂, and NaBr/CuSO₄ to form 2-bromothiazole .

Step 3: Acetylation of 2-bromothiazole with butyllithium and ethyl acetate at −80°C to yield ATCA (95.2% yield) .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | H₂SO₄, NaNO₂, NaBr/CuSO₄ | 2-Bromothiazole | 80% |

| Acetylation | Butyllithium, ethyl acetate, −80°C | ATCA | 95.2% |

Substitution Reactions

The thiazole ring undergoes electrophilic substitution, particularly at the 5-position:

-

Nitration : Nitration of 2,4-dimethylthiazole with HNO₃/H₂SO₄ yields 2,4-dimethyl-5-nitrothiazole .

-

Halogenation : Bromination of 2-aminothiazole via diazotization produces 2-bromothiazole .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivatives | Requires electron-donating groups |

| Diazotization | NaNO₂, HBr | 2-Bromothiazole | Temp-controlled (<10°C) |

Carboxylic Acid Reactions

-

Esterification : ATCA’s carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

-

Amide Formation : Reacts with amines (e.g., tryptamine) via mixed anhydride intermediates to produce bioactive analogs like bacillamide.

Acetyl Group Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the acetyl group to ethanol, though yields are substrate-dependent .

-

Oxime Formation : Reacts with hydroxylamine to form oximes, enabling further functionalization .

Biological Interactions

ATCA serves as a precursor in natural product biosynthesis:

-

Bacillamide Synthesis : Condensation with tryptamine forms bacillamide, a natural algicide.

-

Antibiotic Biosynthesis : Incorporated into the structure of zorbamycin (antibiotic YA-56).

Reaction Optimization Insights

-

Temperature Sensitivity : Acetylation at −80°C minimizes side reactions, achieving >95% yield .

-

Catalyst Use : Copper sulfate enhances bromination efficiency in diazonium salt reactions .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

2-Acetylthiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its role as a potential coenzyme in various biological processes.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-acetylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactive carbonyl group allows it to participate in various biochemical reactions, potentially acting as a coenzyme. It may also inhibit certain enzymes or modulate receptor activity, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminothiazole-4-carboxylic acid

- 2-Iminothiazolidine-4-carboxylic acid

- Thiazole-4-carboxylic acid

Comparison: 2-Acetylthiazole-4-carboxylic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its widespread occurrence in various organisms and potential role as a coenzyme further distinguish it from similar compounds .

Biologische Aktivität

2-Acetylthiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C6H6N2O3S, features a thiazole ring that incorporates both sulfur and nitrogen. The compound's structure includes a carboxylic acid group and an acetyl group, contributing to its reactivity and biological function.

Biological Distribution

Research indicates that this compound is widely distributed across various biological organisms, including eukaryotes, archaebacteria, and eubacteria. Quantitative analyses have shown concentrations ranging from 27 to 1100 nmol/g dry weight in different tissues, suggesting its significant role in metabolic processes across species .

Potential Coenzyme Activity

The compound is proposed to function as a coenzyme , facilitating biochemical reactions within cells. Its reactive carbonyl group is hypothesized to participate in various enzymatic processes, potentially influencing metabolic pathways .

Antimicrobial and Anticancer Properties

In addition to its role as a coenzyme, this compound has been investigated for its antimicrobial and anticancer properties. Studies have demonstrated that it exhibits inhibitory effects on the proliferation of certain cancer cell lines, particularly those associated with androgen receptor (AR) signaling pathways .

Androgen Receptor Modulation

Recent patents highlight the compound's utility as a tissue-selective androgen receptor modulator (SARM) . It has been shown to possess high affinity for ARs, functioning as an antagonist in conditions such as prostate cancer where AR antagonism is beneficial .

| Property | Description |

|---|---|

| Affinity for AR | High |

| Antagonistic Activity | Strong in AR-overexpressing cells |

| Proliferation Inhibition | Effective against prostatic cancer cell lines |

| Safety Profile | Favorable with low potential for drug interactions |

Case Studies

- Prostate Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of prostate cancer cells in vitro. The compound's ability to antagonize AR activity was linked to reduced cell proliferation rates .

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Eigenschaften

IUPAC Name |

2-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJCKCNKKLIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157021 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-47-4 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-acetylthiazole-4-carboxylic acid?

A: this compound is a key building block of bacillamide, a naturally occurring algicide. [] While its specific mechanism of action as part of bacillamide is not fully elucidated in the provided research, its presence suggests a role in the compound's ability to inhibit algal growth. Further research is needed to understand the precise role of this compound in bacillamide's algicidal activity.

Q2: How is this compound incorporated into the structure of more complex molecules like bacillamide?

A: The synthesis of bacillamide demonstrates the use of this compound as a building block. [] The process involves reacting the mixed anhydride of this compound (formed using pivaloyl chloride) with tryptamine. This suggests that the carboxylic acid group on the thiazole ring is actively involved in forming an amide bond with the tryptamine molecule, leading to the formation of bacillamide.

Q3: Is this compound found in other natural compounds besides bacillamide?

A: Research indicates that this compound is present in the antibiotic YA-56 (Zorbamycin), specifically in both the X and Y variants. [] Its presence, alongside other amino acids and structural components, suggests its involvement in the complex structure of these antibiotics. This finding highlights the broader biological relevance of this compound beyond its role in bacillamide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.